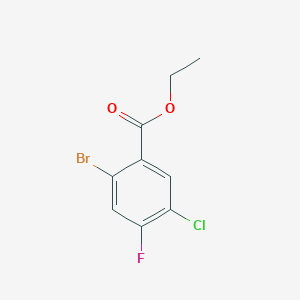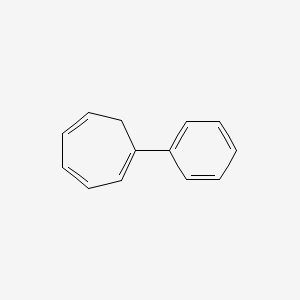
1-Phenylcyclohepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds and a phenyl group attached to one of the carbon atoms in the ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohepta-1,3,5-triene can be synthesized through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For example, the reaction of benzene with diazomethane, methyldiazoacetate, adamantanoyldiazomethane, or 1-diazo-3-phenylpropan-2-one, using rhodium trifluoroacetate as a catalyst, can yield cyclohepta-1,3,5-trienes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of transition metal-catalyzed reactions with diazo compounds, as mentioned above. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.
化学反応の分析
Types of Reactions: 1-Phenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bonds in the ring to single bonds, leading to different saturated or partially saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce cycloheptane derivatives.
科学的研究の応用
1-Phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of seven-membered rings and their derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of its derivatives in treating various diseases.
Industry: The compound and its derivatives are used in the synthesis of advanced materials and as intermediates in organic synthesis.
作用機序
The mechanism by which 1-Phenylcyclohepta-1,3,5-triene exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the conjugated system of double bonds in the ring and the phenyl group. These features allow it to participate in various chemical reactions, including cycloaddition and substitution reactions, by interacting with different molecular targets and pathways.
類似化合物との比較
Cyclohepta-1,3,5-triene: A similar compound without the phenyl group, used to study the effects of ring size and conjugation on reactivity.
1-Phenylcyclohexa-1,3-diene: A six-membered ring analogue, used to compare the effects of ring size on chemical properties.
1-Phenylcycloocta-1,3,5,7-tetraene: An eight-membered ring analogue, used to study the effects of extended conjugation on stability and reactivity.
Uniqueness: 1-Phenylcyclohepta-1,3,5-triene is unique due to its seven-membered ring structure with alternating double bonds and the presence of a phenyl group. This combination of features imparts distinct reactivity and stability compared to its analogues, making it a valuable compound for research in organic chemistry and related fields.
特性
CAS番号 |
1541-14-6 |
|---|---|
分子式 |
C13H12 |
分子量 |
168.23 g/mol |
IUPAC名 |
1-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H12/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1-8,10-11H,9H2 |
InChIキー |
BRTOKSZLFJNPBH-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=CC=C1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
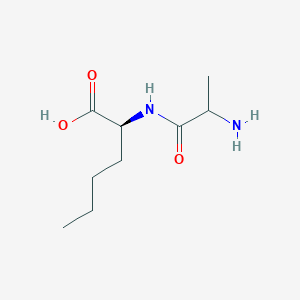
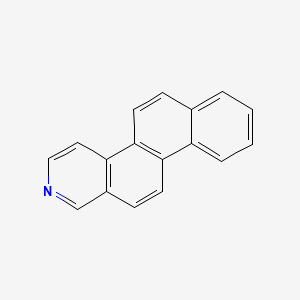
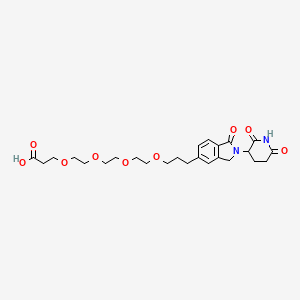

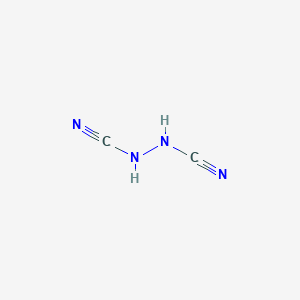
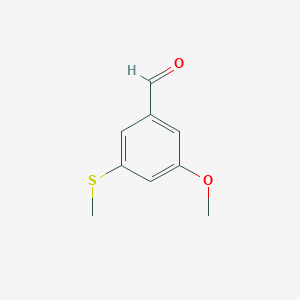
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14761681.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-[[(3S)-3-hydroxyundecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B14761683.png)
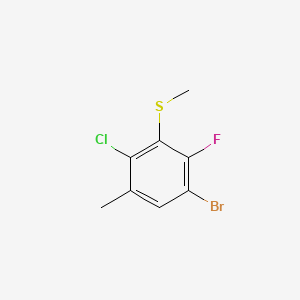
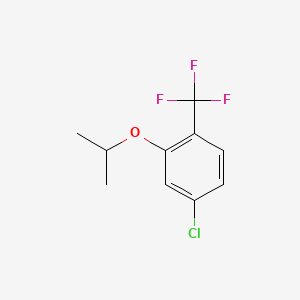
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
